Cas no 139697-88-4 (2-(Fur-2-yl)phenylmethanol)

2-(Fur-2-yl)phenylmethanol 化学的及び物理的性質
名前と識別子
-
- (2-(Furan-2-yl)phenyl)methanol
- [2-(2-Furyl)phenyl]methanol
- [2-(furan-2-yl)phenyl]methanol
- Benzenemethanol,2-(2-furanyl)-
- (2-(2-furyl)phenyl)methan-1-ol
- [2-(Fur-2-yl)phenyl]methanol
- 2-(Fur-2-yl)benzyl alcohol
- CTK8G9139
- MolPort-000-143-379
- SBB088905
- SureCN477452
- SCHEMBL477452
- CHEBI:194795
- [2-(uran-2-yl)phenyl]methanol
- CS-0316488
- MFCD06203101
- 139697-88-4
- DTXSID20445999
- PS-6194
- FT-0694510
- AKOS006343479
- DB-063315
- 2-(Fur-2-yl)phenylmethanol
-
- MDL: MFCD06203101
- インチ: InChI=1S/C11H10O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7,12H,8H2
- InChIKey: NBLMKRIYULDNBF-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1C1C=CC=CC=1CO
計算された属性
- せいみつぶんしりょう: 174.06800
- どういたいしつりょう: 174.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 33.4Ų
じっけんとくせい
- ゆうかいてん: 72 °C
- PSA: 33.37000
- LogP: 2.43890
2-(Fur-2-yl)phenylmethanol セキュリティ情報
2-(Fur-2-yl)phenylmethanol 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
2-(Fur-2-yl)phenylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | PS-6194-5G |
2-(Fur-2-yl)benzyl alcohol |
139697-88-4 | >97% | 5g |
£301.00 | 2025-02-09 | |
abcr | AB224930-5 g |
[2-(2-Furyl)phenyl]methanol, 95%; . |
139697-88-4 | 95% | 5 g |
€561.70 | 2023-07-20 | |
Key Organics Ltd | PS-6194-20MG |
2-(Fur-2-yl)benzyl alcohol |
139697-88-4 | >97% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | PS-6194-1G |
2-(Fur-2-yl)benzyl alcohol |
139697-88-4 | >97% | 1g |
£102.00 | 2025-02-09 | |
TRC | B414613-50mg |
[2-(Fur-2-yl)phenyl]methanol |
139697-88-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
Apollo Scientific | OR9307-250mg |
2-(Fur-2-yl)benzyl alcohol |
139697-88-4 | 97% | 250mg |
£34.00 | 2025-02-21 | |
Apollo Scientific | OR9307-5g |
2-(Fur-2-yl)benzyl alcohol |
139697-88-4 | 97% | 5g |
£301.00 | 2025-02-21 | |
TRC | B414613-100mg |
[2-(Fur-2-yl)phenyl]methanol |
139697-88-4 | 100mg |
$ 70.00 | 2022-06-07 | ||
abcr | AB224930-5g |
[2-(2-Furyl)phenyl]methanol, 95%; . |
139697-88-4 | 95% | 5g |
€561.70 | 2025-02-14 | |
abcr | AB224930-1g |
[2-(2-Furyl)phenyl]methanol, 95%; . |
139697-88-4 | 95% | 1g |
€215.50 | 2025-02-14 |
2-(Fur-2-yl)phenylmethanol 関連文献
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
2-(Fur-2-yl)phenylmethanolに関する追加情報
Introduction to 2-(Fur-2-yl)phenylmethanol (CAS No. 139697-88-4)
2-(Fur-2-yl)phenylmethanol, identified by the chemical compound code CAS No. 139697-88-4, is a significant organic molecule with a unique structural framework that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a phenyl ring substituted with a furan moiety at the 2-position, presents a versatile scaffold for further functionalization and exploration in medicinal chemistry. The presence of both aromatic and heterocyclic components in its structure suggests potential interactions with biological targets, making it a valuable candidate for drug discovery initiatives.
The molecular structure of 2-(Fur-2-yl)phenylmethanol consists of a benzene ring linked to a furan ring via a methylene group. This configuration introduces both electron-donating and electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. The furan ring, in particular, is known for its ability to participate in various chemical reactions, including nucleophilic additions and cyclizations, while the phenyl group provides stability and contributes to hydrophobic interactions with biological targets.
In recent years, there has been growing interest in the development of novel compounds that incorporate both phenyl and furan moieties due to their demonstrated efficacy in modulating biological pathways. For instance, derivatives of this class have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression. The structural features of 2-(Fur-2-yl)phenylmethanol make it an attractive intermediate for synthesizing more complex molecules with tailored pharmacological properties.
One of the most compelling aspects of 2-(Fur-2-yl)phenylmethanol is its potential as a building block for the development of new therapeutic agents. Researchers have leveraged its scaffold to create molecules that exhibit inhibitory activity against targets such as kinases and proteases. These enzymes play crucial roles in various disease mechanisms, including cancer, inflammation, and neurodegenerative disorders. By modifying the substituents on the phenyl and furan rings, chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of these derivatives to optimize their therapeutic potential.
The synthesis of 2-(Fur-2-yl)phenylmethanol typically involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. One common approach involves the condensation of 2-furaldehyde with benzaldehyde derivatives followed by reduction to yield the desired alcohol. This reaction sequence underscores the importance of cross-coupling reactions and reduction techniques in constructing complex organic molecules.
Recent advancements in computational chemistry have further enhanced the design and optimization of molecules like 2-(Fur-2-yl)phenylmethanol. Molecular modeling studies have revealed insights into how structural modifications can influence binding affinity and selectivity. These insights are critical for guiding experimental efforts and accelerating the discovery process. By integrating experimental data with computational predictions, researchers can more efficiently navigate the complexities of drug design.
The pharmacological evaluation of 2-(Fur-2-yl)phenylmethanol has revealed several promising characteristics. In vitro studies have demonstrated its ability to interact with specific biological targets, leading to inhibitory effects on relevant pathways. For example, certain derivatives have shown anti-inflammatory properties by modulating cytokine production and immune cell function. Additionally, preclinical studies suggest that this compound may exhibit neuroprotective effects, making it a potential candidate for treating neurological disorders.
The chemical diversity inherent in 2-(Fur-2-yl)phenylmethanol also opens up avenues for exploring novel synthetic strategies. Researchers are increasingly employing transition-metal-catalyzed reactions to construct complex molecular architectures efficiently. These methods often provide higher yields and selectivity compared to traditional synthetic approaches, enabling the rapid generation of libraries of compounds for screening purposes.
The future prospects for 2-(Fur-2-yl)phenylmethanol are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. As our understanding of biological pathways continues to evolve, so too will our ability to design molecules that precisely target disease mechanisms. The structural features of this compound make it a cornerstone for developing innovative therapeutic strategies across multiple disciplines.
In conclusion, 139697-88-4 represents a fascinating molecule with significant potential in pharmaceutical chemistry. Its unique structural composition and functional versatility position it as a valuable asset in the quest for novel therapeutics. As research progresses, we can anticipate further discoveries that will solidify its role as a key intermediate in drug development pipelines.
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